molecular formula C12H14N4S B11936890 2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide CAS No. 7275-75-4

2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide

Cat. No.: B11936890
CAS No.: 7275-75-4
M. Wt: 246.33 g/mol
InChI Key: YLHXQEICYDZJSX-OVCLIPMQSA-N
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Description

2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide is a thiosemicarbazone derivative characterized by an indole moiety linked to a hydrazinecarbothioamide group substituted with an ethyl chain. Its molecular structure enables diverse biological interactions, particularly in anticancer and antimicrobial contexts. Key spectroscopic characterizations (¹H/¹³C NMR, FT-IR, UV-Vis) and DFT analyses confirm its planar geometry and electronic properties, which are critical for bioactivity .

Properties

CAS No.

7275-75-4

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

1-ethyl-3-[(E)-1H-indol-3-ylmethylideneamino]thiourea

InChI

InChI=1S/C12H14N4S/c1-2-13-12(17)16-15-8-9-7-14-11-6-4-3-5-10(9)11/h3-8,14H,2H2,1H3,(H2,13,16,17)/b15-8+

InChI Key

YLHXQEICYDZJSX-OVCLIPMQSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CNC2=CC=CC=C21

Canonical SMILES

CCNC(=S)NN=CC1=CNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide typically involves the reaction of indole-3-carbaldehyde with N-ethylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in understanding cellular processes.

    Medicine: Research has indicated potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or antimicrobial activity .

Comparison with Similar Compounds

N-Methyl Derivative: 2-((1H-Indol-3-yl)methylene)-N-methylhydrazinecarbothioamide

  • Structure : Substitution of the ethyl group with methyl.
  • Synthesis: Reacted with FeCl₃ in methanol to form 5-(1H-indol-3-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (SVS2), a heterocyclic azole .

N-Phenyl Derivative: 2-((1H-Indol-3-yl)methylene)-N-phenylhydrazinecarbothioamide

  • Structure : Phenyl substituent instead of ethyl.
  • Molecular Formula: C₁₆H₁₄N₄S (Monoisotopic mass: 294.0939) .
  • Applications : Primarily studied for its structural role in metal coordination and catalytic reactions due to the N,O-bidentate directing group .

Pyridine-Based Analog: 2-((2-Aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide

  • Structure: Indole replaced with 2-aminopyridine.
  • Bioactivity: Exhibits anticancer activity against human carcinoma cell lines (IC₅₀: 12–18 µM) via intercalative DNA binding and topoisomerase inhibition .

Functionalized Derivatives

  • N′-((1H-Indol-3-yl)methylene)palmitohydrazide : Long alkyl chain substituent; used in studies of lipid-membrane interactions .

Comparative Data Table

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Bioactivity Synthesis Method
2-((1H-Indol-3-yl)methylene)-N-ethyl derivative Ethyl (C₂H₅) C₁₂H₁₃N₄S 261.33 g/mol Anticancer (IC₅₀: ~15 µM) Condensation reflux
N-Methyl analog Methyl (CH₃) C₁₁H₁₁N₄S 247.30 g/mol Cytotoxicity (moderate) FeCl₃-catalyzed cyclization
N-Phenyl analog Phenyl (C₆H₅) C₁₆H₁₄N₄S 294.38 g/mol Metal coordination applications Solvent-based condensation
Pyridine-based analog 2-Aminopyridine C₁₀H₁₂N₄S 236.30 g/mol Anticancer (IC₅₀: 12–18 µM) Similar condensation

Key Research Findings

  • Anticancer Activity : The ethyl-substituted compound shows comparable efficacy to its pyridine analog, likely due to enhanced π-π stacking with DNA bases .
  • Substituent Impact : Bulkier groups (e.g., phenyl) reduce solubility but improve thermal stability, whereas alkyl chains (e.g., ethyl) balance lipophilicity and bioavailability .
  • Synthetic Efficiency : FeCl₃-catalyzed methods yield higher purity for N-methyl derivatives, while Hantzsch protocols enable functionalization for thiazole hybrids .

Biological Activity

2-((1H-Indol-3-yl)methylene)-N-ethylhydrazinecarbothioamide is a compound that belongs to the class of indole derivatives. Its molecular formula is C12H14N4SC_{12}H_{14}N_{4}S with a molecular weight of 246.33 g/mol. This compound has attracted attention in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties.

Synthesis Methods

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with indole aldehydes, yielding high purity and yield. Various methods have been developed to optimize this process, ensuring efficient production while maintaining the compound's integrity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Molecular docking studies suggest that it interacts strongly with proteins involved in cancer signaling pathways, indicating its potential as a therapeutic agent against various cancer types. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, although specific IC50 values and detailed mechanisms are still under investigation.

Antimicrobial Effects

In addition to its anticancer properties, this compound demonstrates notable antimicrobial activity. Preliminary studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's interaction with bacterial targets has been explored through molecular docking techniques, revealing promising binding affinities.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparative analysis with related indole derivatives is essential. The following table summarizes the activities of similar compounds:

Compound NameStructure TypeNotable Activity
2-AminoindoleIndole derivativeAntimicrobial
Indole-3-carboxylic acid hydrazideIndole derivativeAnticancer
Thiosemicarbazones based on isatinThiosemicarbazoneAntitumor
1H-indole derivatives with thiosemicarbazoneIndole-thiosemicarbazone hybridEnzyme inhibition

The unique combination of indole and hydrazinecarbothioamide functionalities in this compound enhances its biological activity compared to these related compounds.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Cell Line Studies : In vitro experiments demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines, including breast and lung cancer cells.
  • Antimicrobial Testing : The compound exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to key enzymes involved in cancer metabolism and bacterial cell wall synthesis, suggesting multiple mechanisms of action.

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